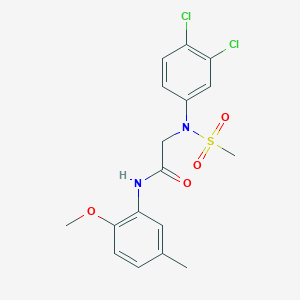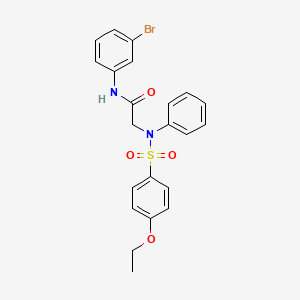![molecular formula C22H20N4O2 B3435652 (4E)-5-methyl-4-[[5-methyl-2-(2-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylidene]-2-phenylpyrazol-3-one](/img/structure/B3435652.png)
(4E)-5-methyl-4-[[5-methyl-2-(2-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylidene]-2-phenylpyrazol-3-one
描述
(4E)-5-methyl-4-[[5-methyl-2-(2-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylidene]-2-phenylpyrazol-3-one is a complex organic compound with a unique structure that includes multiple aromatic rings and pyrazole moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-5-methyl-4-[[5-methyl-2-(2-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylidene]-2-phenylpyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-2-(2-methylphenyl)-3-oxo-1H-pyrazole-4-carbaldehyde with 5-methyl-2-phenylpyrazol-3-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods: For industrial-scale production, the synthesis might be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. Additionally, purification steps such as recrystallization or chromatography might be employed to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the aromatic rings. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazole rings. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common types of substitution reactions that can be performed using reagents like bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific active sites in enzymes, making it a candidate for drug development.
Medicine: The compound has shown promise in preliminary studies as an anti-inflammatory and anti-cancer agent. Its ability to inhibit certain enzymes involved in inflammation and cell proliferation makes it a potential therapeutic agent.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science.
作用机制
The mechanism of action of (4E)-5-methyl-4-[[5-methyl-2-(2-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylidene]-2-phenylpyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction.
Molecular Targets and Pathways:
Enzymes: The compound targets enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Receptors: It may also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and apoptosis.
相似化合物的比较
- (4E)-5-methyl-4-[[5-methyl-2-(2-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylidene]-2-phenylpyrazol-3-one
- Dichloroaniline: An aniline derivative with two chlorine atoms.
- Triazolo ring compounds: Compounds containing a triazole ring, often used in medicinal chemistry.
Uniqueness: The uniqueness of this compound lies in its dual pyrazole structure, which provides a versatile platform for chemical modifications. This dual structure allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
(4E)-5-methyl-4-[[5-methyl-2-(2-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylidene]-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-14-9-7-8-12-20(14)26-22(28)19(16(3)24-26)13-18-15(2)23-25(21(18)27)17-10-5-4-6-11-17/h4-13,24H,1-3H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJDQIWTWGMBFC-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(N2)C)C=C3C(=NN(C3=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(N2)C)/C=C/3\C(=NN(C3=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3435570.png)
![{4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-iodophenoxy}acetic acid](/img/structure/B3435575.png)


![1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(pyridine-3-carbonyl)piperazine](/img/structure/B3435590.png)
![1-[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE](/img/structure/B3435597.png)
![N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide](/img/structure/B3435599.png)
![N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3435604.png)
![12,12,14,14-tetramethyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B3435609.png)
![4-[(2,6-dimethylphenoxy)methyl]-12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B3435617.png)
![ETHYL 2-({2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B3435622.png)
![4-{[4-(4-chlorophenyl)-3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3435635.png)
![2-(4-chlorophenyl)-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3435645.png)
![Methyl 2-[(cyclopropylcarbonyl)amino]-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B3435661.png)
